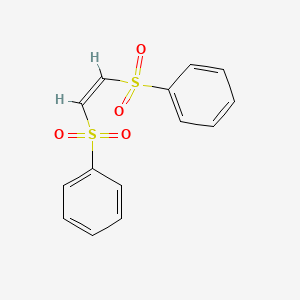

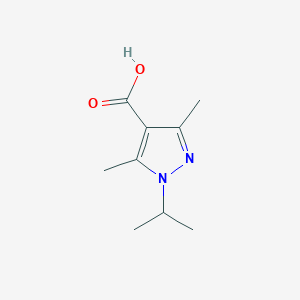

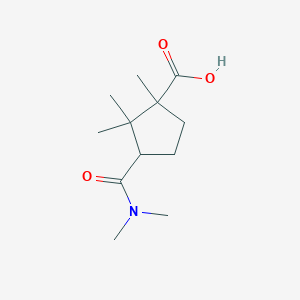

![molecular formula C17H16N2O3 B1276576 (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 1161-23-5](/img/structure/B1276576.png)

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one" is a push-pull molecule characterized by the presence of electron-donating and electron-withdrawing groups, which contribute to its unique chemical properties. The molecule has been studied for its zwitterionic nature and molecular structure using various experimental and theoretical methods, including crystallography, NMR, IR, UV/VIS spectroscopy, and DFT calculations .

Synthesis Analysis

Although the provided papers do not detail the synthesis of the exact compound , they do discuss related compounds with similar structural motifs. For instance, the synthesis of related compounds has been achieved, and their structures have been elucidated using analytical techniques such as NMR spectroscopy and X-ray diffraction analysis . These studies provide insights into the synthetic strategies that could be applied to the target molecule and highlight the importance of the E-configuration in the stability of these compounds.

Molecular Structure Analysis

The molecular structure of the compound has been extensively analyzed. X-ray diffraction analysis has shown that the molecule adopts an E configuration, which is consistent across both solid-state and solution phases . The dihedral angles between the phenyl rings and the planarity of the dimethylamino group with its attached benzene ring have been reported, indicating a significant degree of conjugation and rigidity within the molecule .

Chemical Reactions Analysis

The reactivity of the compound has been noted as extremely low compared to other similar derivatives, which is attributed to its zwitterionic nature and the stabilization provided by the push-pull electronic effects . The presence of strong electron-donating and electron-withdrawing groups on opposite ends of the molecule creates a polarized structure that may influence its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The polarization of the molecule, as indicated by the elongation of the C=C bond and the shortening of the surrounding single bonds, suggests a significant contribution of the bipolar structure to the ground state . This polarization can affect the compound's solubility, melting point, and other physical properties. The weak intermolecular interactions, such as C-H···π and π-π stacking, observed in the crystal structures of related compounds, may also play a role in the compound's physical properties .

Scientific Research Applications

1. Nonlinear Optical Properties

The compound exhibits significant nonlinear optical (NLO) properties, as observed in certain vinamidinium salts including similar structural compounds. This indicates potential applications in the field of photonics and optoelectronics (Sridhar et al., 2002).

2. Fluorophore Applications

The compound, when synthesized with hydroxyphenyl groups, shows promising characteristics as a fluorophore. It demonstrates solvatochromic properties and can potentially be used as a probe in micelle solubilization studies, which is useful in the study of surfactants and micellar systems (Khan, Asiri, & Aqlan, 2016).

3. Electrical Memory Properties

A nitro-substituted derivative of the compound has been studied for its electrical memory properties. It exhibits nonvolatile binary write-once-read-many (WORM) memory performance, indicating potential for use in memory storage technology (Liu, Lu, & Jin, 2020).

4. Zwitterionic Nature and Reactivity

The compound has been studied for its zwitterionic nature and reactivity. Investigations into its molecular structure have provided insights into its low reactivity compared to other derivatives, which is crucial for understanding and designing reactive molecular systems (Jasiński et al., 2016).

5. Nonlinear Optical and Electro-Optical Applications

The compound, along with its derivatives, has been evaluated for key electronic, optical, and nonlinear optical properties. This includes its potential in two-photon absorption phenomena, making it relevant for various optical and electro-optical applications (Muhammad et al., 2017).

6. Potential in Cancer Treatment

Derivatives of the compound have been synthesized and shown to possess significant anti-cancer activity, particularly against breast cancer. This suggests its potential as a lead compound in the development of chemotherapeutics (Singh et al., 2016).

properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(11-7-14)19(21)22/h3-12H,1-2H3/b12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJHFXFAZCYBGP-LFYBBSHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | |

CAS RN |

1161-23-5 |

Source

|

| Record name | NSC166436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

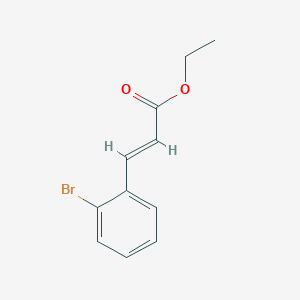

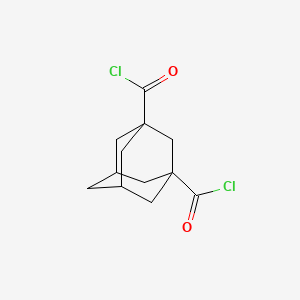

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)

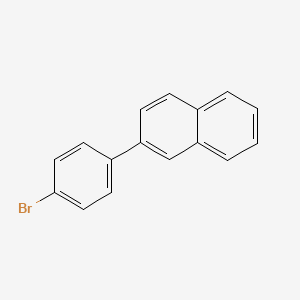

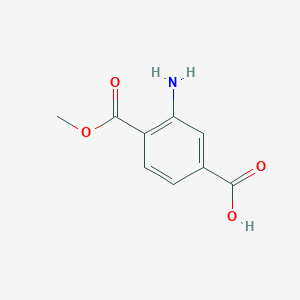

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

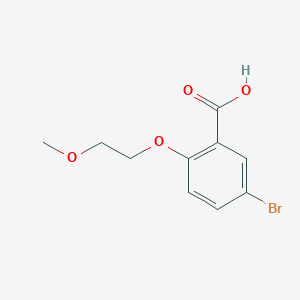

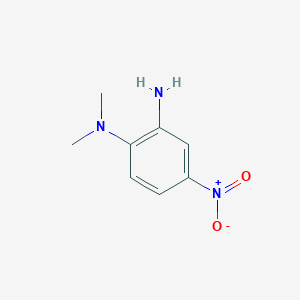

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)